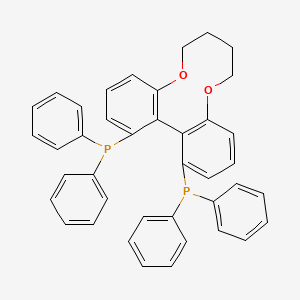
(R)-C4-TunePhos
Descripción general
Descripción
(R)-C4-TunePhos is a novel chiral phosphine ligand that has gained considerable attention in the scientific research community due to its unique properties and potential applications. It is a type of chiral phosphine ligand that can be used to control the stereoselectivity of catalytic reactions in organic synthesis. It is also used in asymmetric hydrogenation, asymmetric transfer hydrogenation, and hydroformylation reactions. The aim of
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
(R)-C4-TunePhos, a chiral diphosphine ligand, has been utilized in various asymmetric catalysis processes. For instance, its application in asymmetric 1,4-addition reactions with rhodium catalysts has demonstrated excellent activities and enantioselectivities, achieving up to 99% ee (enantiomeric excess) (Hu, Chen, Zhou, & Zhou, 2016). Additionally, it has been employed in ruthenium-catalyzed direct reductive amination of alkyl aryl ketones with ammonium salts, achieving excellent enantiocontrol with over 90% ee in most cases (Tan, Gao, Zeng, Xin, Yin, & Zhang, 2018).
Synthesis and Modification
Efficient and modular synthetic routes to C3*-TunePhos-type ligands, which are variations of (R)-C4-TunePhos, have been developed. These routes allow for tunable steric and electronic effects of the ligands, highlighting the versatility and adaptability of TunePhos ligands in chemical synthesis (Deng, Guan, Huo, Wang, Lv, & Zhang, 2017).
Photoluminescence and Fluorescence Enhancement
In the field of materials science, TunePhos-type ligands have been explored for their potential in photoluminescence and fluorescence enhancement. For example, studies involving UV-converted Eu3+, Bi3+-doped phosphors have shown that these ligands can lead to broad color tuning and enhanced photoemission, which is significant for applications in lighting and display technologies (Xie, Youwei, Zou, Kang, & Sun, 2018).
Asymmetric Hydrogenation
Asymmetric hydrogenation is another significant application of (R)-C4-TunePhos. Its use in rhodium- or ruthenium-catalyzed hydrogenation processes has been reported to achieve high enantioselectivities. For instance, the hydrogenation of N-phthaloyl enamides using Ru-C3-TunePhos complex yielded up to 69% ee, demonstrating the ligand's effectiveness in such reactions (Yang, Gao, Deng, & Zhang, 2006).
Propiedades
IUPAC Name |
(1-diphenylphosphanylbenzo[d][1,3]benzodioxepin-11-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-25-13-23-32-36(34)37-33(39-27-38-32)24-14-26-35(37)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-26H,27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAZTSPCGPGQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443915 | |
| Record name | (R)-C4-TunePhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine | |
CAS RN |
486429-92-9 | |
| Record name | (R)-C4-TunePhos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[Butyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B3178221.png)


![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B3178246.png)



![Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine](/img/structure/B3178271.png)


![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3178296.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B3178317.png)